Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Description
Chemical Structure and Properties
Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 1454928-36-9) is a boronate ester featuring a phenyl ring substituted with a methoxy group at the para-position (4-position), a pinacol-protected boronate ester at the ortho-position (2-position), and a methyl ester-linked acetate group at the benzylic position . Its molecular formula is C₁₆H₂₁BO₅, with an average molecular mass of 304.15 g/mol. The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group, which resists hydrolysis under ambient conditions .
Properties
Molecular Formula |
C16H23BO5 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)13-10-12(19-5)8-7-11(13)9-14(18)20-6/h7-8,10H,9H2,1-6H3 |
InChI Key |
OSBUSMVVUXSLQY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Boronic Ester Intermediate
1.1. Starting Material: 4-Hydroxyphenylboronic Acid Derivatives
The initial step involves synthesizing the boronic ester, specifically (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid pinacol ester , which serves as the key coupling partner. This is achieved via:
- Refluxing 4-hydroxyphenylboronic acid with pinacol in the presence of magnesium sulfate as a dehydrating agent, facilitating ester formation.
- Reaction conditions: Reflux in acetonitrile with MgSO₄ for approximately 24 hours, yielding the boronate ester with an efficiency of around 85%.
1.2. Conversion to the Corresponding Bromide or Chloride
For coupling reactions, the boronic ester is often converted into a more reactive form, such as a bromide or chloride, using reagents like N,N'-carbonyldiimidazole (CDI) or other halogenating agents under mild conditions (room temperature, inert atmosphere).
Formation of the Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
2.1. Suzuki-Miyaura Cross-Coupling
The core step involves coupling the boronic ester with a suitable aryl or heteroaryl halide bearing a methoxy substituent:
-
- Aryl halide (e.g., methyl 3-(4-bromophenyl)acetate)
- Boronic ester (prepared as above)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- Base such as potassium carbonate or sodium tert-butoxide
- Solvent mixture (commonly dioxane/water or toluene/water)
-
- Heated under reflux at 80–110°C for 12–24 hours under nitrogen atmosphere.
- The reaction proceeds via transmetalation and reductive elimination, forming the C–C bond between the phenyl ring and the boronate.
Post-reaction, the mixture is cooled, extracted with organic solvents (dichloromethane or ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and purified via column chromatography to afford the target compound.
Alternative Synthetic Routes
3.1. Microwave-Assisted Coupling
Recent advancements include microwave irradiation to accelerate the Suzuki coupling, reducing reaction times to 30 minutes with comparable yields, as demonstrated in recent literature.
3.2. Sequential Functionalization
- The methoxy group can be introduced via methylation of the corresponding phenol intermediate using methyl iodide or dimethyl sulfate under basic conditions, prior to the coupling step.
Notes on Reaction Conditions and Optimization
| Aspect | Typical Conditions | Remarks |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Choice depends on substrate stability |
| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Ensures efficient transmetalation |
| Solvent | Dioxane/water or toluene/water | Facilitates solubility and reaction rate |
| Temperature | 80–110°C | Elevated temperature promotes coupling |
| Time | 12–24 hours | Longer times improve yields, microwave can reduce to 30 min |
Summary of Research Data and Yields
Chemical Reactions Analysis
Types of Reactions
Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: 4-methoxyphenylboronic acid.
Reduction: 4-methoxyphenylmethanol.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of drug candidates, particularly in the synthesis of compounds with potential anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs differ in substituent positions, ester groups, or additional functional moieties. Below is a detailed comparison:
Reactivity and Stability
Electronic Effects: The methoxy group in the target compound donates electron density to the phenyl ring, activating the boronate for cross-coupling reactions. In contrast, analogs like ethyl 2-[4-boronophenyl]acetate lack activating groups, leading to slower reaction rates . The *ortho-boronate substitution in the target compound creates steric hindrance, which can reduce unwanted side reactions compared to para-substituted analogs .
Hydrolytic Stability: Pinacol boronate esters (e.g., target compound) are more stable than their boronic acid counterparts. However, analogs with electron-withdrawing groups (e.g., 2-[4-boronophenyl]acetic acid) exhibit reduced stability in aqueous environments .
Synthetic Utility: The target compound’s methyl ester is less prone to transesterification than ethyl esters (e.g., ethyl 2-[4-boronophenyl]acetate) under basic conditions, making it preferable for multi-step syntheses .
Biological Activity
Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a methoxy group and a boron-containing dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 324.2 g/mol. The presence of the boronic ester group allows for reversible covalent bonding with diols and other nucleophiles, which is critical for its biological activity.
Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate exhibits biological activity primarily through:
- Enzyme Inhibition : The boronic ester moiety enables selective targeting of enzymes by forming reversible covalent bonds with active site residues. This property is particularly useful in designing inhibitors for various biochemical pathways.
- Interaction with Biological Molecules : The compound's structure allows it to interact with various biomolecules, potentially modulating their functions and influencing cellular processes .
Anticancer Properties
Recent studies have explored the anticancer potential of methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate. For example:
- Cell Line Testing : In vitro studies demonstrated significant antiproliferative activity against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range (0.06 to 0.17 µM), comparable to established anticancer agents like Combretastatin-A4 (CA-4) .
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Methyl 2-[4-methoxy... | 0.06 - 0.17 | A549, ME-180 |
| CA-4 | 0.05 - 0.09 | A549 |
This indicates that methyl 2-[4-methoxy... could be a promising candidate for further development in cancer therapeutics.
Mechanistic Insights
The mechanism underlying its anticancer effects involves:
- Tubulin Polymerization Inhibition : The compound was shown to inhibit tubulin polymerization by approximately 37.9% to 65.4%, indicating its potential as an antitubulin agent.
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound led to increased nuclear condensation and caspase-3 activation in cancer cells, suggesting a programmed cell death mechanism .
Case Study 1: Antiproliferative Activity
A study assessed the effects of methyl 2-[4-methoxy... on various human cancer cell lines. It was found that the compound significantly inhibited cell growth across multiple lines while exhibiting selective toxicity towards malignant cells compared to normal cells .
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of methyl 2-[4-methoxy...] with specific enzymes involved in metabolic pathways revealed that it could effectively modulate enzyme activity through reversible binding mechanisms .
Q & A
Q. Q1. What are the recommended synthetic routes for Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate?
A1. A common method involves Suzuki-Miyaura cross-coupling or esterification of boronic acid pinacol esters. For example, intermediate 3 (a boronate ester) reacts with methyl 2-(4-chloro-2-boronated phenyl)acetate under palladium catalysis, yielding the target compound in ~44% yield after purification . Another protocol uses potassium acetate in 1,4-dioxane at 90°C under inert atmosphere, followed by acid hydrolysis, achieving 43% yield . Key steps include inert conditions to preserve boronate stability and chromatographic purification (e.g., silica gel).
Q. Q2. How should researchers characterize this compound to confirm its structure and purity?
A2. Use a combination of:
- NMR spectroscopy : Analyze , , and spectra to confirm substituents (e.g., methoxy, dioxaborolane) and ester functionality. reports -NMR peaks at δ 1.28 (CH-CH-O) and 4.64 (O-CH-CO) for analogous boronate esters .
- Mass spectrometry : Confirm molecular weight (292.140 g/mol) via high-resolution MS .
- HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Advanced Reaction Design and Optimization
Q. Q3. How can researchers optimize low yields (e.g., 43–44%) in the synthesis of this compound?
A3. Yield optimization strategies include:
- Catalyst screening : Test Pd(PPh), PdCl(dppf), or SPhos ligands to enhance cross-coupling efficiency .
- Solvent selection : Compare 1,4-dioxane, THF, or DMF for solubility and reaction rate. highlights 1,4-dioxane as optimal for boronate ester reactions .
- Temperature control : Stepwise heating (e.g., 60°C → 90°C) to minimize side reactions. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .
Q. Q4. What methodologies are recommended for analyzing contradictory data in reaction pathways (e.g., unexpected byproducts)?
A4. To resolve contradictions:
- GC-MS : Identify volatile byproducts (e.g., de-esterified intermediates) .
- Isolation and characterization : Use preparative TLC or column chromatography to isolate byproducts, followed by -NMR and HRMS.
- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates .
Stability and Handling
Q. Q5. What are the critical storage and handling conditions for this compound?
A5. The dioxaborolane group is moisture-sensitive. Recommendations include:
- Storage : Under inert gas (argon/nitrogen) at –20°C in sealed, desiccated vials .
- Handling : Use gloveboxes or Schlenk techniques for air-sensitive steps. Avoid protic solvents (e.g., water, alcohols) during synthesis .
Advanced Applications in Drug Discovery
Q. Q6. How can this compound be utilized in medicinal chemistry research?
A6. Its boronate ester moiety enables:
- Protease inhibition : Serve as a transition-state analog in inhibitor design (e.g., FABP4/5 inhibitors) .
- Prodrug development : Hydrolyze the ester in vivo to release active carboxylic acids .
- Biological assay compatibility : Test solubility in DMSO/PBS buffers (≤10 mM) for cell-based studies .
Computational and Mechanistic Studies
Q. Q7. What computational tools are recommended for modeling reactions involving this compound?
A7. Use:
- Density Functional Theory (DFT) : Calculate transition states and activation energies for Suzuki-Miyaura coupling .
- Molecular dynamics (MD) : Simulate solvent effects on boronate stability.
- Retrosynthetic software : Tools like ICSynth (CAS) propose alternative synthetic routes .
Scalability and Process Chemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
